Cas no 32202-61-2 (indan-4-amine)
indan-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Dihydro-1H-inden-4-amine
- 1H-Inden-4-amine,2,3-dihydro-
- 4-Aminoindan
- 4-aminoindane
- 4-Indanamine
- Indan-4-amine
- indan-4-ylamine
- 1H-Inden-4-amine, 2,3-dihydro-
- FT-0731629
- NSC 76664
- 3XLG4R478F
- AKOS006220971
- DTXSID30185975
- DS-15208
- NSC-76664
- W-202323
- AE-646/31213054
- 32202-61-2
- 4-amino-indane
- MFCD00082598
- EINECS 250-950-7
- CS-0069588
- NS00029234
- SY106803
- 4-amino-indan
- indan-4-yl-amine
- RXTJLDXSGNEJIT-UHFFFAOYSA-N
- NSC76664
- AMY6074
- SCHEMBL353635
- UNII-3XLG4R478F
- 4-Aminoindan, 97%
- SB75402
- 1H-Inden-4-amine, 2,3-dihydro- (9CI, ACI); 2,3-Dihydro-1H-inden-4-amine (ACI); 4-Indanamine (8CI); 4-Aminoindan; 4-Aminoindane; Indan-4-ylamine
- DA-06906
- indan-4-amine
-
- MDL: MFCD00082598
- Inchi: 1S/C9H11N/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5,10H2
- InChI Key: RXTJLDXSGNEJIT-UHFFFAOYSA-N
- SMILES: NC1=CC=CC2=C1CCC2
Computed Properties
- Exact Mass: 133.08900
- Monoisotopic Mass: 133.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 26A^2
Experimental Properties
- Color/Form: liquid
- Density: 1.102 g/mL at 25 °C(lit.)
- Melting Point: 9 ºC
- Boiling Point: 90-92 °C(lit.)
- Flash Point: 123.5±19.6 ºC,
- Refractive Index: n20/D 1.592(lit.)
- Solubility: Slightly soluble (2.7 g/l) (25 º C),
- PSA: 26.02000
- LogP: 2.33870
- Solubility: Not determined
indan-4-amine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
indan-4-amine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
indan-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 162108-5G |
indan-4-amine |
32202-61-2 | 5g |
¥641.46 | 2023-12-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A88010-1g |
2,3-Dihydro-1H-inden-4-amine |
32202-61-2 | 95% | 1g |
¥432.0 | 2021-09-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A88010-5g |
2,3-Dihydro-1H-inden-4-amine |
32202-61-2 | 95% | 5g |
¥1412.0 | 2021-09-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A169551-1g |
indan-4-amine |
32202-61-2 | 97% | 1g |
¥93.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A169551-25g |
indan-4-amine |
32202-61-2 | 97% | 25g |
¥1439.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A169551-5g |
indan-4-amine |
32202-61-2 | 97% | 5g |
¥372.90 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | YW612-5g |
indan-4-amine |
32202-61-2 | 95+% | 5g |
928CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | YW612-1g |
indan-4-amine |
32202-61-2 | 95+% | 1g |
273CNY | 2021-05-07 | |
| TRC | A610655-100mg |
4-Aminoindan |
32202-61-2 | 100mg |
$ 75.00 | 2023-09-08 | ||
| TRC | A610655-250mg |
4-Aminoindan |
32202-61-2 | 250mg |
$ 138.00 | 2023-09-08 |
indan-4-amine Suppliers
indan-4-amine Related Literature
-
H. Boufroura,A. Abdelli,F. Bourdreux,A. Gaucher,G. Clavier,M.?L. Efrit,H. M'rabet,D. Prim RSC Adv. 2017 7 18211
-
2. The acid-catalysed rearrangement of tetrahydroquinoline derivativesW. H. Cliffe,D. Dodman,O. Meth-Cohn J. Chem. Soc. C 1966 514
-
Soňa Kraj?ovi?ová,Jan Hlavá?,Kristyna Vychodilová RSC Adv. 2021 11 9362
-
4. 506. Cinnolines. Part XXII. Experiments in the indane and tetralin series. Some new 4-hydroxycinnolinesK. Schofield,T. Swain,R. S. Theobald J. Chem. Soc. 1949 2399
-
5. Intramolecular nitrene insertions into aromatic and heteroaromatic systems. Part III. Photochemical decomposition of azido-indanes and azido-1,2-dihydrobenzocyclobutenesRobert N. Carde,Gurnos Jones J. Chem. Soc. Perkin Trans. 1 1975 519
Additional information on indan-4-amine
Research Brief on Indan-4-amine (CAS: 32202-61-2): Recent Advances and Applications in Chemical Biology and Medicine
Indan-4-amine (CAS: 32202-61-2) is a structurally unique aromatic amine that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a scaffold for drug development, particularly in the context of central nervous system (CNS) disorders, oncology, and infectious diseases. This research brief synthesizes the latest findings on indan-4-amine, highlighting its molecular mechanisms, therapeutic applications, and emerging synthetic methodologies.
One of the most notable advancements in the study of indan-4-amine is its role as a precursor for the synthesis of novel dopamine receptor ligands. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indan-4-amine exhibit high affinity for dopamine D2 and D3 receptors, making them promising candidates for the treatment of Parkinson's disease and schizophrenia. The study utilized molecular docking and in vitro binding assays to elucidate the structure-activity relationships (SAR) of these derivatives, revealing critical modifications that enhance receptor selectivity and potency.
In the field of oncology, indan-4-amine has been investigated for its potential as a kinase inhibitor scaffold. A recent preprint on bioRxiv reported the design and synthesis of indan-4-amine-based compounds targeting cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. Preliminary in vitro studies showed that these compounds inhibit CDK4/6 with IC50 values in the nanomolar range, suggesting their utility in breast cancer therapy. Furthermore, computational modeling indicated that the indan ring system contributes to favorable binding interactions with the ATP-binding pocket of CDKs.
Another area of active research involves the antimicrobial properties of indan-4-amine derivatives. A 2024 study in European Journal of Medicinal Chemistry identified several indan-4-amine analogs with potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compounds' ability to disrupt bacterial membrane integrity and inhibit efflux pumps. These findings underscore the potential of indan-4-amine as a template for developing new antibiotics.
From a synthetic chemistry perspective, recent efforts have focused on optimizing the production of indan-4-amine and its derivatives. A novel catalytic hydrogenation protocol, published in Organic Letters in 2023, enables the efficient reduction of indan-4-nitro precursors to indan-4-amine with high yield and minimal byproducts. This method employs a palladium-on-carbon (Pd/C) catalyst under mild conditions, addressing previous challenges related to over-reduction and substrate degradation.
In conclusion, indan-4-amine (CAS: 32202-61-2) continues to be a molecule of significant interest in chemical biology and drug discovery. Its diverse pharmacological profile, coupled with advances in synthetic methodologies, positions it as a valuable scaffold for the development of therapeutics targeting CNS disorders, cancer, and infectious diseases. Future research should focus on in vivo validation of its derivatives and further exploration of its mechanism of action across different biological targets.
32202-61-2 (indan-4-amine) Related Products
- 917805-34-6(1H-Indene-4,7-diamine, 2,3-dihydro-2-propyl-)
- 878672-25-4(4-ethyl-5,6,7,8-tetrahydro-1-Naphthalenamine)
- 50870-07-0(9-PHENANTHRENAMINE, 1,2,3,4,5,6,7,8-OCTAHYDRO-)
- 846032-44-8(5H-BENZOCYCLOHEPTEN-1-AMINE, 6,7,8,9-TETRAHYDRO-)
- 861331-69-3(5,6,7,8-tetrahydronaphthalene-1,4-diamine)
- 106100-53-2(3-butyl-2-ethylaniline)
- 63089-56-5(1,2,3,5,6,7-Hexahydro-s-indacen-4-amine)
- 876620-03-0(2,3-dihydro-1H-indene-4,7-diamine)
- 88520-97-2(2,3-dioctylbenzene-1,4-diamine)
- 917805-31-3(1H-Indene-4,7-diamine, 2,3-dihydro-2-methyl-)